

(1S,2S)-Cipralisant: A Technical Whitepaper on a Selective H3 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cipralisant, also known as GT-2331, is a highly potent and selective small molecule ligand targeting the histamine H3 receptor (H3R).[1][2] Initially developed by Gliatech, it has been a subject of significant interest in neuroscience and pharmacology due to its unique pharmacological profile and therapeutic potential, particularly in the context of cognitive and neurological disorders such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][3] The active enantiomer has been identified as (1S,2S), a correction from earlier reports.[2][4][5]

This document provides an in-depth technical overview of (1S,2S)-Cipralisant, summarizing its binding affinity, functional activity, and available pharmacokinetic data. It includes detailed experimental protocols for key assays and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.

Pharmacological Profile

(1S,2S)-Cipralisant exhibits a complex and intriguing pharmacological profile, behaving as an agonist or partial agonist in certain in vitro functional assays while demonstrating antagonist activity in vivo.[1][6] This functional selectivity, coupled with its high affinity and central nervous system (CNS) penetration, underscores its potential as a modulator of histaminergic neurotransmission.[1]

Data Presentation

The following tables summarize the quantitative data available for (1S,2S)-Cipralisant.

Table 1: Receptor Binding Affinity

Target	Species	Preparati on	Radioliga nd	Ki	pKi	Citation(s)
H3 Receptor	Rat	Not Specified	Not Specified	0.47 nM	9.9	[1][6]
H3 Receptor	Human	Recombina nt	Not Available	Not Available	Not Available	

Table 2: In Vitro Functional Activity

Assay	Cell Line/Syst em	Species	Measured Effect	Potency (EC50)	Function al Profile	Citation(s)
[35S]GTPy S Binding	HEK cells expressing H3R	Rat	Increase in basal binding	5.6 nM	Agonist	[1]
Adenylyl Cyclase	HEK cells	Not Specified	Inhibition of forskolin- induced cAMP	Not Available	Full Agonist	[1][6]
Neurotrans mitter Release	Rat brain synaptoso mes	Rat	Not Specified	Not Available	Partial Agonist	[1][6]
Neurogenic Contraction	Guinea-pig jejunum	Guinea Pig	Antagonis m of (R)-α- methylhista mine	pA2 = 8.5 ± 0.03	Antagonist	[7]

Table 3: In Vivo Activity & Pharmacokinetics

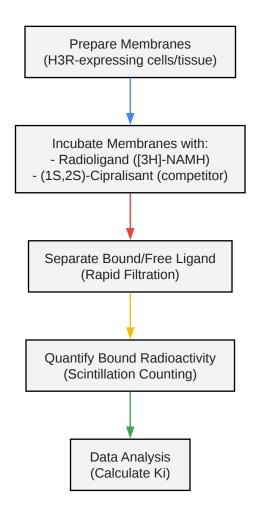
Model/Paramet er	Species	Route of Administration	Effect/Value	Citation(s)
Dipsogenia Model	Rat	p.o.	10 mg/kg completely blocks (R)-α- methylhistamine- induced drinking	[1][6]
Repeated Acquisition Avoidance	Spontaneously Hypertensive Rat (SHR)	S.C.	1 mg/kg significantly enhances performance	[1][3]
Wakefulness	Rat	Not Specified	Promotes wakefulness	[1][6]
CNS Penetration	Rat	Not Specified	Good	[1][6]
Oral Bioavailability	Not Specified	Oral	Orally Active	[1]
Half-life	Not Specified	Not Specified	Not Available	
Brain:Plasma Ratio	Not Specified	Not Specified	Not Available	

Table 4: Selectivity Profile

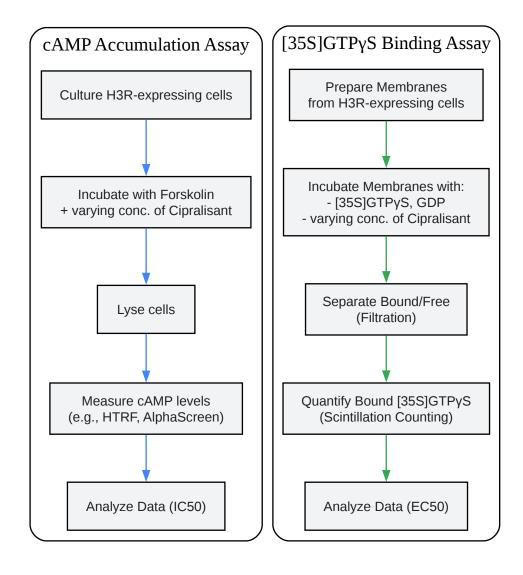
Receptor	Ki / IC50
Histamine H1 Receptor	Not Available
Histamine H2 Receptor	Not Available
Histamine H4 Receptor	Not Available
Other GPCRs	Not Available

Note: While (1S,2S)-Cipralisant is reported to be a selective H3 receptor ligand, specific quantitative data for its affinity at other histamine receptor subtypes and a broader panel of GPCRs are not readily available in the cited literature.

Signaling Pathways and Experimental Workflows Histamine H3 Receptor Signaling


The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events. As an antagonist in vivo, (1S,2S)-Cipralisant blocks these agonist-induced pathways, leading to an increase in histamine release and the modulation of other neurotransmitters. In contrast, its in vitro agonist activity stimulates these same pathways.

Caption: Histamine H3 Receptor Signaling Cascade.


Experimental Workflows

The characterization of (1S,2S)-Cipralisant involves a series of standard pharmacological assays. The generalized workflows for these key experiments are depicted below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]

- 3. Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1S,2S)-Cipralisant: A Technical Whitepaper on a Selective H3 Receptor Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062325#1s-2s-cipralisant-as-a-selective-h3-receptor-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com